molecular formula C15H16O4 B4988047 4-butyl-2-oxo-2H-chromen-7-yl acetate

4-butyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B4988047
M. Wt: 260.28 g/mol
InChI Key: MFCLBHSIIHUBRA-UHFFFAOYSA-N
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Description

4-Butyl-2-oxo-2H-chromen-7-yl acetate is a coumarin derivative characterized by a butyl group at the 4-position of the chromen-2-one core and an acetyloxy (-OAc) substituent at the 7-position. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-3-4-5-11-8-15(17)19-14-9-12(18-10(2)16)6-7-13(11)14/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCLBHSIIHUBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-butyl-2H-chromen-2-one as the starting material.

  • Acetylation Reaction: The hydroxyl group of 4-butyl-2H-chromen-2-one is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or DMAP (4-dimethylaminopyridine).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the chromone ring, leading to the formation of dihydrochromones.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydrochromones.

  • Substitution: Brominated or chlorinated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds within the coumarin family, including 4-butyl-2-oxo-2H-chromen-7-yl acetate, demonstrate significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including MCF-7 breast cancer cells. A study reported an IC50 value of 0.47 μM for related coumarin compounds against these cells, suggesting strong potential for therapeutic applications in oncology .

1.2 Anti-inflammatory Properties

The compound has been observed to inhibit enzymes involved in inflammatory processes, presenting opportunities for development as anti-inflammatory drugs. Its interaction with specific receptors can modulate cellular signaling pathways related to inflammation.

1.3 Anticoagulant Effects

This compound has also been investigated for its anticoagulant properties. The mechanism involves inhibition of vitamin K epoxide reductase, which is critical in the blood clotting process. This suggests potential use in managing conditions related to thrombosis.

Agricultural Applications

2.1 Natural Pesticides and Herbicides

The biological activity of this compound extends to agricultural applications where it may serve as a natural pesticide or herbicide. Its structural features enhance its solubility and bioavailability, making it suitable for use in agrochemical formulations.

Industrial Applications

3.1 Flavoring and Fragrance Industry

Due to its unique chemical structure and pleasant aroma, this compound is utilized in the flavoring and fragrance industries. Its properties make it an attractive candidate for developing flavoring agents and fragrances.

3.2 Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows for the creation of diverse derivatives with tailored properties .

Chemical Properties and Reactions

The compound can participate in several chemical reactions:

Reaction Type Description Common Reagents
OxidationConverts to carboxylic acids or ketonesPotassium permanganate, chromium trioxide
ReductionConverts carbonyl groups to alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionEster group can be replaced with other functional groupsAlkyl halides, amines

These reactions highlight its versatility in chemical synthesis and modification .

Case Studies

Case Study 1: Anticancer Research
A study conducted on the anticancer effects of coumarin derivatives demonstrated that modifications to the chromen structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of substituents like butyl groups in increasing biological activity .

Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory potential of coumarins found that this compound effectively inhibited key inflammatory enzymes, suggesting its use as a therapeutic agent in inflammatory diseases.

Mechanism of Action

The mechanism by which 4-butyl-2-oxo-2H-chromen-7-yl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position of the coumarin scaffold is critical for modulating steric and electronic properties:

  • 4-Methyl group : Found in (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, this substituent offers moderate steric bulk while maintaining synthetic accessibility .
  • 4-tert-Butyl group : Reported in 2-oxo-2H-chromen-7-yl 4-tert-butylbenzoate, this group increases steric hindrance, which may reduce metabolic degradation but could limit solubility .
  • Halogenated substituents : Chloro (4-Cl) and fluoro (4-F) groups, as in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate and 4-fluorobenzoate derivatives, act as bioisosteres, enhancing metabolic stability and binding affinity .

Substituent Effects at the 7-Position

The 7-position is typically functionalized via esterification or amidation:

  • Acetate group : In 4-butyl-2-oxo-2H-chromen-7-yl acetate, the acetyloxy moiety is a compact ester, likely hydrolyzed in vivo to release the parent 7-hydroxycoumarin, influencing prodrug behavior.
  • Benzoate esters : Derivatives like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (88% yield) exhibit strong C=O (1728 cm⁻¹) and C-Cl (744 cm⁻¹) IR stretches, with electronic effects from the para-substituent altering reactivity .
  • Amide groups : Compounds such as 2-(2-fluoro-biphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide introduce amide bonds, enhancing hydrogen-bonding capacity and target specificity .

Physicochemical Properties

Key data from spectroscopic and crystallographic studies:

Compound IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ, ppm) Melting Point Solubility Trends
This compound ~1730 (ester C=O) δ 1.2–1.6 (butyl CH₂), δ 2.3 (OAc) Not reported Low aqueous solubility (inferred)
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 1728, 744 (C-Cl) δ 7.34 (coumarin H), δ 8.15 (Ar-H) Not reported Moderate in DCM
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate 1735 (acetyl C=O) δ 2.5 (acetyl CH₃), δ 6.8–8.0 (Ar-H) Crystalline Low in polar solvents

Q & A

Q. What are the standard synthetic routes for 4-butyl-2-oxo-2H-chromen-7-yl acetate, and how are intermediates purified?

The synthesis typically involves an O-acylation reaction between 7-hydroxy-4-butylcoumarin and acetic anhydride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in a polar aprotic solvent (e.g., acetone or dimethylformamide) under reflux conditions. Intermediates are purified via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Final product purity is confirmed by HPLC or TLC .

Q. How is the compound structurally characterized?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR for functional group identification, IR for carbonyl (C=O) detection, and mass spectrometry for molecular weight confirmation.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for crystal structure refinement, with WinGX assisting in data processing. Metrics like bond angles and displacement parameters are analyzed .

Q. What are the key physicochemical properties of this compound?

PropertyValue/Description
Molecular formulaC₁₅H₁₆O₅
Molecular weight276.29 g/mol
SolubilitySoluble in DMSO, methanol, acetone
LogP (predicted)~2.5 (moderate lipophilicity)
Data sourced from crystallographic and chromatographic analyses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : Switching from acetone to DMF may enhance reaction efficiency by 10–15% due to improved solubility of intermediates .
  • Base variation : Testing stronger bases (e.g., NaH) or milder alternatives (e.g., pyridine) to reduce side reactions.
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition. Yield is monitored via HPLC, with purity ≥95% considered acceptable for biological testing .

Q. What methodologies are used to elucidate the compound’s biological mechanism of action?

Advanced approaches include:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or lipoxygenase.
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding interactions with active sites.
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values). Comparative studies with structural analogs (e.g., 8-acetyl-4-methylcoumarin derivatives) help identify critical functional groups .

Q. How can contradictions in reported biological activity data be resolved?

Contradictions may arise from assay variability or impurities. Resolution steps:

  • Reproducibility testing : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) or animal models.
  • Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity).
  • Metabolite screening : LC-MS identifies degradation products or active metabolites that may influence results .

Q. What challenges arise during crystallographic analysis, and how are they addressed?

Common challenges include:

  • Crystal twinning : Mitigated using TWINLAW in SHELXL to refine data from twinned crystals.
  • Disorder modeling : Partial occupancy atoms are resolved via iterative refinement in SHELX.
  • Data completeness : Ensure >95% completeness (θ ≤ 25°) for reliable structure determination. WinGX facilitates data integration and visualization .

Q. How does structural modification of this compound influence bioactivity in SAR studies?

Modification SiteObserved Effect
Butyl chain elongationIncreased lipophilicity enhances membrane permeability but may reduce solubility.
Acetate group replacement (e.g., with propionate)Alters metabolic stability and target selectivity.
SAR studies highlight the acetate group’s role in hydrogen bonding with enzyme active sites .

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